molecular formula C6H16Cl2N2 B1469363 (2R)-1,2-dimethylpiperazine dihydrochloride CAS No. 1152110-23-0

(2R)-1,2-dimethylpiperazine dihydrochloride

Cat. No. B1469363
M. Wt: 187.11 g/mol
InChI Key: FDTROTPXJOUASG-QYCVXMPOSA-N
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Description

“(2R)-1,2-Dimethylpiperazine dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . The IUPAC name for this compound is ®-1,2-dimethylpiperazine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “(2R)-1,2-dimethylpiperazine dihydrochloride” can be represented by the SMILES notation: C[C@H]1N©CCNC1.[H]Cl.[H]Cl . This notation provides a way to describe the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“(2R)-1,2-dimethylpiperazine dihydrochloride” appears as a white solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Bioactive Diketopiperazines in Drug Discovery

Diketopiperazines (DKPs) exhibit a wide range of bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, and antimicrobial properties. Their rigid structure, chiral nature, and varied side chains contribute to diverse medicinal applications. This underscores the potential of similar piperazine derivatives, such as "(2R)-1,2-dimethylpiperazine dihydrochloride," in drug discovery and development (Wang et al., 2013).

Piperazine Derivatives and Anxiolytic Activity

A novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated significant anxiolytic-like activity in preclinical models, highlighting the therapeutic potential of piperazine derivatives in treating anxiety-related disorders. This suggests that "(2R)-1,2-dimethylpiperazine dihydrochloride" could potentially exhibit similar pharmacological properties, warranting further investigation (Strub et al., 2016).

Safety And Hazards

According to the safety information provided, “(2R)-1,2-dimethylpiperazine dihydrochloride” may be harmful if swallowed and can cause eye irritation .

properties

IUPAC Name

(2R)-1,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTROTPXJOUASG-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,2-dimethylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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